molecular formula C22H20BrN3O4 B13456718 N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide

N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide

Cat. No.: B13456718
M. Wt: 470.3 g/mol
InChI Key: YAIXLGHFMRVJKL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl group, a dioxoisoindoline moiety, and a formamidoacetamide linkage, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of 2-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H20BrN3O4

Molecular Weight

470.3 g/mol

IUPAC Name

N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-1,3-dioxo-2-prop-2-enylisoindole-5-carboxamide

InChI

InChI=1S/C22H20BrN3O4/c1-4-9-26-21(29)16-7-5-14(11-17(16)22(26)30)20(28)25(3)12-19(27)24-18-8-6-15(23)10-13(18)2/h4-8,10-11H,1,9,12H2,2-3H3,(H,24,27)

InChI Key

YAIXLGHFMRVJKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC=C

Origin of Product

United States

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